

Technical Guide: *tert*-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate

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Compound of Interest

Compound Name: *tert*-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate

Cat. No.: B1284111

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CAS Number: 125290-87-1

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of ***tert*-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate**, a key building block in organic synthesis and medicinal chemistry. This document details its chemical properties, synthesis, and analytical characterization, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

***tert*-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate** is a carbamate-protected diamine derivative. The presence of a chiral center at the 3-position of the pyrrolidine ring and a gem-dimethyl group at the same position provides a unique structural motif for incorporation into more complex molecules. The *tert*-butyloxycarbonyl (Boc) protecting group allows for the selective functionalization of the primary amine.^[1]

A summary of its key physicochemical properties is presented in the table below.

Property	Value	Source
CAS Number	125290-87-1	[1]
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[1]
Molecular Weight	214.30 g/mol	[1]
IUPAC Name	tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate	[1]
InChI Key	AXCFIJFQUMHJRG-UHFFFAOYSA-N	[1]

Synthesis and Experimental Protocols

The synthesis of **tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate** typically involves the Boc-protection of the primary amine of (3-methylpyrrolidin-3-yl)methanamine. The following is a general experimental protocol for this type of transformation.

General Protocol for N-Boc Protection

This procedure outlines the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

- (3-methylpyrrolidin-3-yl)methanamine
- Di-tert-butyl dicarbonate (Boc₂O)
- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (Et₃N) or another suitable base
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine

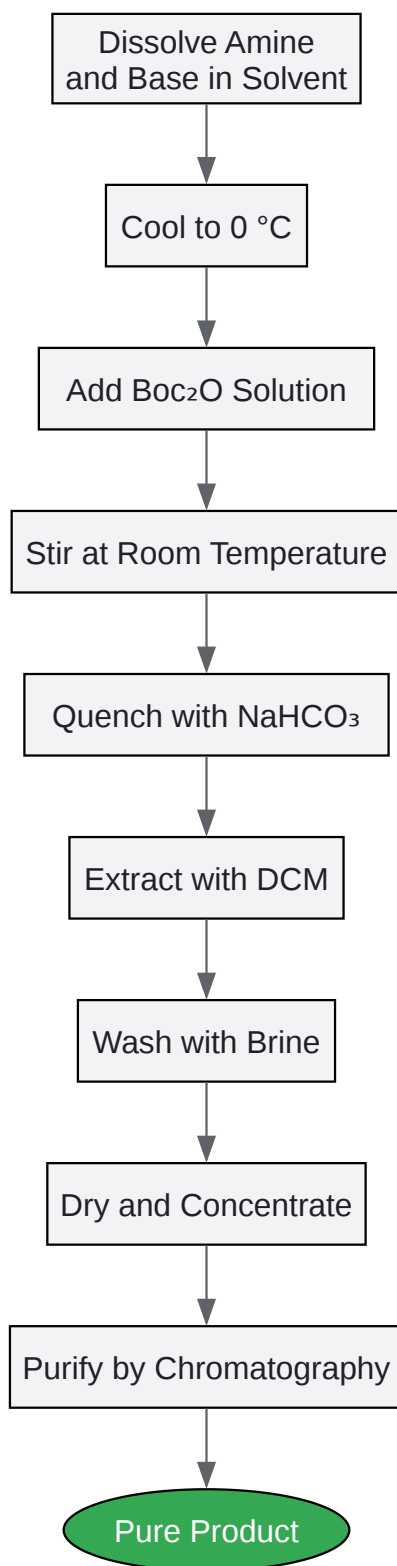
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Standard laboratory glassware
- Magnetic stirrer

Procedure:

- Dissolve (3-methylpyrrolidin-3-yl)methanamine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
- Add triethylamine (1.1 eq) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent to the cooled amine solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction with saturated aqueous NaHCO_3 solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate**.

Workflow for N-Boc Protection:

General N-Boc Protection Workflow



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Caption: General workflow for the N-Boc protection of a primary amine.

Analytical Characterization

While specific analytical data for **tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate** is not readily available in the searched literature, the following are the expected characterization techniques and representative data for similar Boc-protected amines.^{[2][3]}

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Expected signals would include a singlet around 1.4 ppm for the nine protons of the tert-butyl group, and multiplets in the aliphatic region corresponding to the protons of the pyrrolidine ring and the methylene group adjacent to the carbamate.
- ¹³C NMR: Characteristic signals would appear around 156 ppm for the carbamate carbonyl carbon, around 79 ppm for the quaternary carbon of the tert-butyl group, and around 28 ppm for the methyl carbons of the tert-butyl group. Other signals in the aliphatic region would correspond to the carbons of the pyrrolidine ring.

Mass Spectrometry (MS):

- Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy:

- A strong absorption band around 1690 cm⁻¹ would be indicative of the carbamate carbonyl stretching vibration. A band around 3340 cm⁻¹ would correspond to the N-H stretching of the carbamate.

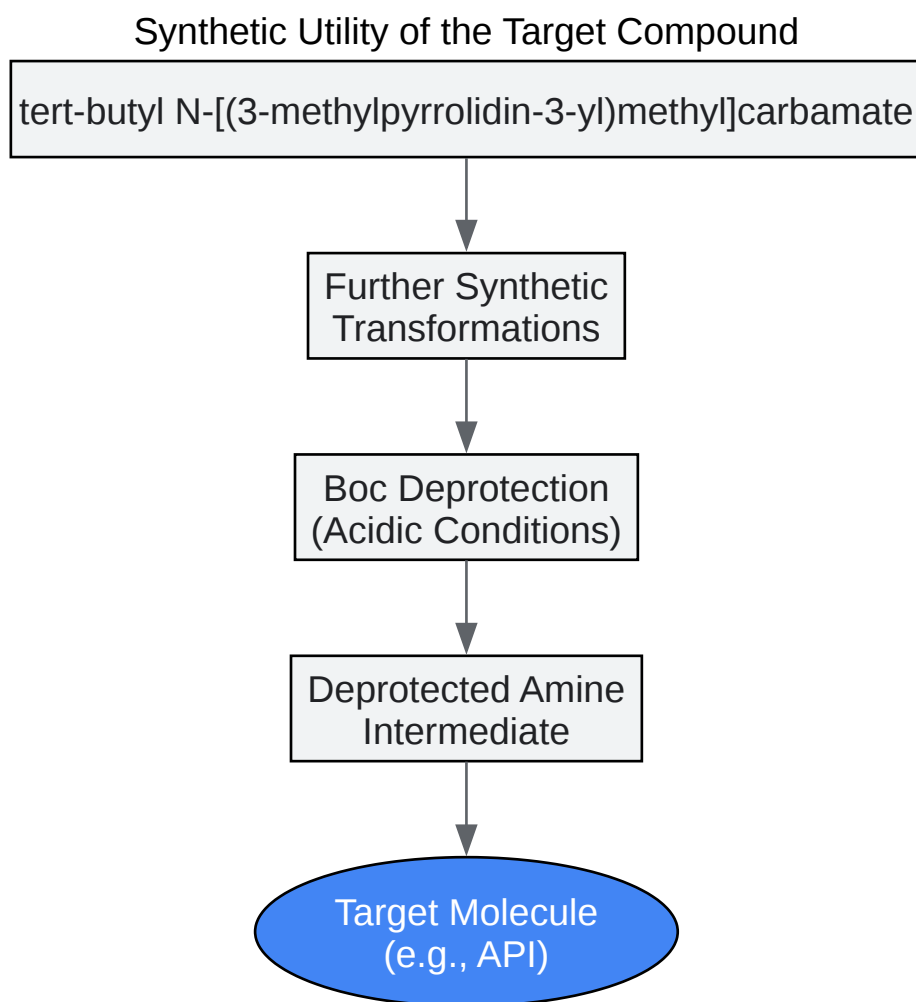
Applications in Research and Drug Discovery

tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.^[1]

The pyrrolidine moiety is a common scaffold in many biologically active compounds. The Boc-protecting group allows for the selective manipulation of other functional groups in a synthetic sequence before its removal under acidic conditions to reveal the primary amine for further elaboration.

Derivatives of similar carbamates have been investigated for a range of biological activities, including their use as potential antitumor and anticancer agents.[4][5]

Logical Relationship in Synthetic Application:



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Caption: Synthetic pathway utilizing the target compound.

Safety and Handling

Detailed safety and handling information for **tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate** is not explicitly available. However, based on the nature of similar chemical compounds, standard laboratory safety practices should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment

(PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

This technical guide is intended for informational purposes only and should be used by qualified individuals. All laboratory work should be conducted with appropriate safety precautions.

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